molecular formula C9H10ClF2NO2 B6184718 (2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride CAS No. 122839-55-8

(2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride

Cat. No.: B6184718
CAS No.: 122839-55-8
M. Wt: 237.6
InChI Key:
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Description

(2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and glycine.

    Reaction Steps: The key steps include the formation of an imine intermediate, followed by reduction to form the amino acid. The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and substituted aromatic compounds.

Scientific Research Applications

(2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-(2,4-dichlorophenyl)propanoic acid hydrochloride
  • (2S)-2-amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride
  • (2S)-2-amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride

Uniqueness

The presence of the difluorophenyl group in (2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

CAS No.

122839-55-8

Molecular Formula

C9H10ClF2NO2

Molecular Weight

237.6

Purity

95

Origin of Product

United States

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